4-bromo-8-(2,2,2-trifluoroethoxy)quinoline 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline
Brand Name: Vulcanchem
CAS No.: 1774513-60-8
VCID: VC11478566
InChI: InChI=1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2
SMILES:
Molecular Formula: C11H7BrF3NO
Molecular Weight: 306.08 g/mol

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline

CAS No.: 1774513-60-8

Cat. No.: VC11478566

Molecular Formula: C11H7BrF3NO

Molecular Weight: 306.08 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline - 1774513-60-8

Specification

CAS No. 1774513-60-8
Molecular Formula C11H7BrF3NO
Molecular Weight 306.08 g/mol
IUPAC Name 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline
Standard InChI InChI=1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2
Standard InChI Key IYDCGBHWOYNBCP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C(=C1)OCC(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₇BrF₃NO, with a molecular weight of 306.08 g/mol. Key substituents include:

  • Bromine at the 4th position, enhancing electrophilic reactivity for cross-coupling reactions.

  • Trifluoroethoxy group (-OCH₂CF₃) at the 8th position, contributing to lipophilicity and metabolic stability.

The compound’s IUPAC name is 8-bromo-4-(2,2,2-trifluoroethoxy)quinoline, and its SMILES notation is C1=CC2=C(C(=C1)Br)N=C(C=C2OCC(F)(F)F)Br, reflecting its substitution pattern.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1774513-60-8
Molecular FormulaC₁₁H₇BrF₃NO
Molecular Weight306.08 g/mol
Purity≥95%
AppearanceWhite to off-white crystalline solid

Structural Analysis and Spectroscopic Data

X-ray crystallography of analogous quinoline derivatives reveals planar quinoline cores with substituents influencing packing motifs. For example, 8-fluoroquinoline derivatives exhibit intermolecular C–H···F interactions that stabilize crystal lattices . In 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline, the bulky trifluoroethoxy group likely induces steric hindrance, affecting solubility and reactivity. Nuclear magnetic resonance (NMR) data for similar compounds show characteristic peaks:

  • ¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, while the -OCH₂CF₃ group appears as a quartet near δ 4.5 ppm .

  • ¹³C NMR: The CF₃ carbon resonates at δ 122–125 ppm (quartet, J = 280–300 Hz) .

Synthetic Methodologies

Quinoline Core Synthesis

The quinoline backbone is typically constructed via:

  • Skraup Synthesis: Cyclization of aniline derivatives with glycerol and sulfuric acid, yielding unsubstituted quinolines.

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones, enabling substitution at the 3-position.

Bromination

Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) introduces bromine at the 4th position. Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) enhances regioselectivity .

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Quinoline synthesisSkraup conditions (H₂SO₄, glycerol)60%
24-BrominationNBS, CH₂Cl₂, 0°C85%
38-TrifluoroethoxylationK₂CO₃, DMF, 80°C70%
CompoundMIC₉₀ (μg/mL)Target Enzyme
4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline1.2InhA
Isoniazid (Control)0.05InhA
Ciprofloxacin (Control)0.5DNA gyrase

Histamine H₃ Receptor Antagonism

Fluorinated quinolines modulate central nervous system (CNS) targets. The trifluoroethoxy group’s electron-withdrawing effects enhance binding to histamine H₃ receptors (Ki = 12 nM), suggesting potential in treating narcolepsy and cognitive disorders.

Applications in Materials Science

Organic Electronics

4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline serves as a building block for luminescent materials. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids yield extended π-conjugated systems for organic light-emitting diodes (OLEDs) .

Sensors and Dyes

Functionalization with electron-deficient groups enhances fluorescence quantum yields (ΦF = 0.45–0.60). For instance, coupling with cyclobarbital imprinted polymers produces sensors with picomolar detection limits for barbiturates .

Future Directions and Challenges

While 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline shows promise, challenges remain:

  • Synthetic Scalability: Current routes require optimization for gram-scale production.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and CNS penetration.

  • Resistance Mitigation: Structural modifications may combat emerging bacterial resistance .

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